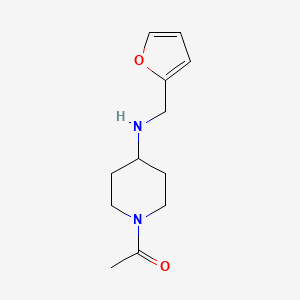
1-acetyl-N-(2-furylmethyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(2-furylmethyl)-4-piperidinamine, also known as Furanafin, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Furanafin is a member of the piperidine class of compounds and has been shown to possess potent antimicrobial, antiviral, and antifungal properties.
科学的研究の応用
1-acetyl-N-(2-furylmethyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antimicrobial, antiviral, and antifungal properties. 1-acetyl-N-(2-furylmethyl)-4-piperidinamine has been shown to be effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. It has also been shown to be effective against drug-resistant strains of microorganisms.
作用機序
The mechanism of action of 1-acetyl-N-(2-furylmethyl)-4-piperidinamine is not fully understood. However, it is believed to work by inhibiting the synthesis of bacterial and fungal cell walls. 1-acetyl-N-(2-furylmethyl)-4-piperidinamine has also been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
1-acetyl-N-(2-furylmethyl)-4-piperidinamine has been shown to have low toxicity and is generally well-tolerated in laboratory animals. It has been shown to have low cytotoxicity and does not appear to have any significant effects on the liver or kidneys. 1-acetyl-N-(2-furylmethyl)-4-piperidinamine has also been shown to have a low potential for drug interactions.
実験室実験の利点と制限
1-acetyl-N-(2-furylmethyl)-4-piperidinamine has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be effective against a wide range of microorganisms, making it a versatile compound for use in microbiological research. However, 1-acetyl-N-(2-furylmethyl)-4-piperidinamine has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-acetyl-N-(2-furylmethyl)-4-piperidinamine. One area of research could be to explore its potential as a treatment for drug-resistant infections. Another area of research could be to investigate its potential as a treatment for viral infections. Additionally, future research could focus on developing more efficient synthesis methods for 1-acetyl-N-(2-furylmethyl)-4-piperidinamine, as well as exploring its potential as a lead compound for the development of new antimicrobial agents.
Conclusion:
In conclusion, 1-acetyl-N-(2-furylmethyl)-4-piperidinamine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses potent antimicrobial, antiviral, and antifungal properties and has been shown to be effective against a wide range of microorganisms. While the mechanism of action of 1-acetyl-N-(2-furylmethyl)-4-piperidinamine is not fully understood, it is believed to work by inhibiting the synthesis of bacterial and fungal cell walls. 1-acetyl-N-(2-furylmethyl)-4-piperidinamine has several advantages for use in laboratory experiments, including its stability and versatility. However, it also has some limitations, including its low solubility in water. Future research on 1-acetyl-N-(2-furylmethyl)-4-piperidinamine could focus on exploring its potential as a treatment for drug-resistant infections, viral infections, and developing more efficient synthesis methods.
合成法
The synthesis of 1-acetyl-N-(2-furylmethyl)-4-piperidinamine involves the condensation of 2-furylmethylamine and acetyl piperidine. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is then purified using column chromatography to obtain pure 1-acetyl-N-(2-furylmethyl)-4-piperidinamine.
特性
IUPAC Name |
1-[4-(furan-2-ylmethylamino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(15)14-6-4-11(5-7-14)13-9-12-3-2-8-16-12/h2-3,8,11,13H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUSIELOPXUCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Furan-2-ylmethylamino)piperidin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4890790.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)
![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B4890798.png)
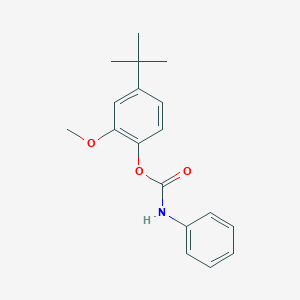
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4890807.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B4890817.png)
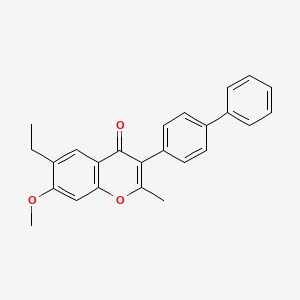
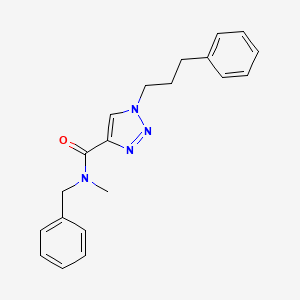

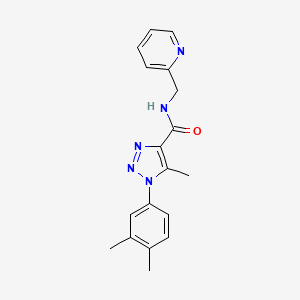
![2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4890844.png)
![methyl 4-{[5-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B4890858.png)
![2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4890866.png)